N-(4-Chlorobenzyl)-2-butanamine hydrochloride
Overview
Description
N-(4-Chlorobenzyl)-2-butanamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a 4-chlorobenzyl group attached to a 2-butanamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
Chemistry: N-(4-Chlorobenzyl)-2-butanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.
Medicine: this compound has potential applications in the development of drugs for treating various medical conditions. Its unique structure allows it to interact with specific biological targets, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
Target of Action
It is known that benzylamine derivatives can interact with various proteins and enzymes, influencing their function .
Mode of Action
Benzylamine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition . The compound may bind to the active site of the target protein or enzyme, preventing its normal substrate from binding and thus inhibiting its function .
Biochemical Pathways
Benzylamine derivatives have been shown to influence various biochemical pathways, including those involved in cell division .
Result of Action
Based on the known effects of similar compounds, it could potentially influence cell division, protein synthesis, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-2-butanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Chlorobenzyl)-2-butanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of N-(4-chlorobenzyl)-2-butanone.
Reduction: Formation of N-(4-chlorobenzyl)-2-butylamine.
Substitution: Formation of N-(4-azidobenzyl)-2-butanamine or N-(4-cyanobenzyl)-2-butanamine.
Comparison with Similar Compounds
- N-(4-Chlorobenzyl)-2-butylamine
- N-(4-Azidobenzyl)-2-butanamine
- N-(4-Cyanobenzyl)-2-butanamine
Comparison: N-(4-Chlorobenzyl)-2-butanamine hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUIKOATHODGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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